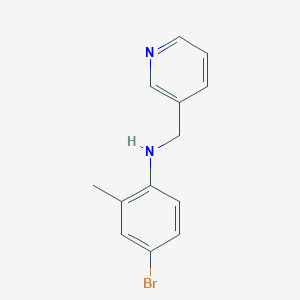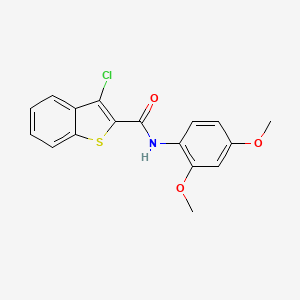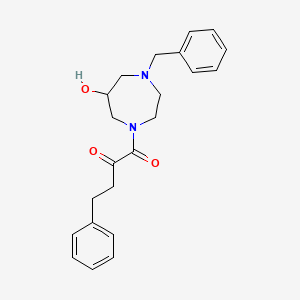![molecular formula C19H24N4O2 B5669056 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5669056.png)
1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-component reactions, including cyclo condensations and the use of catalysts to achieve the desired product. For instance, a similar compound, involving the synthesis of piperazine derivatives through a four-component cyclo condensation involving diacetyl, aromatic aldehyde, piperazin-1-yl)ethanamine, and ammonium acetate, highlights a method that could be adaptable to our compound of interest. Such methods emphasize the versatility and complexity of synthesizing piperazine-based compounds, which could involve modifications to introduce the chromene and imidazolyl groups accordingly (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their flexibility and the ability to form diverse conformations, which is critical for their interaction with biological targets. The structure-activity relationship (SAR) of similar molecules, such as those evaluated for antidiabetic properties, provides insights into how different substitutions on the piperazine nucleus and the surrounding moieties affect their biological activity and molecular properties. These analyses are essential for understanding the potential activity of our compound (Le Bihan et al., 1999).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, including nucleophilic substitutions and cyclocondensations, which are fundamental for synthesizing complex molecules. The reactivity of these compounds can be attributed to the presence of nucleophilic nitrogen atoms in the piperazine ring, which facilitates the formation of new bonds and the introduction of additional functional groups. This reactivity is crucial for the chemical modification and derivation of new compounds with potential enhanced activities (Ahmed, Molvi, & Khan, 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility and melting point, are influenced by their molecular structure. The introduction of various substituents can significantly alter these properties, affecting their pharmacokinetic profile and utility in different applications. Studies on similar compounds provide valuable insights into how structural modifications impact physical properties, which is crucial for the development of compounds with desirable characteristics for specific applications (Kumar et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of piperazine-based compounds are pivotal in determining their potential as therapeutic agents or in other applications. The electronic and steric effects of substituents on the piperazine ring influence these properties, dictating the compound's behavior in chemical reactions and its interaction with biological targets. Investigations into the chemical properties of these compounds underpin the rational design of derivatives with optimized activity and reduced toxicity (Parveen et al., 2017).
特性
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-21-7-6-20-18(21)13-22-8-10-23(11-9-22)19(24)16-12-15-4-2-3-5-17(15)25-14-16/h2-7,16H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNYXNUYILRVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-3-(3-fluorophenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]propanamide](/img/structure/B5668983.png)
![6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5668991.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5668997.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)carbonyl]-3-methylpiperidine](/img/structure/B5669005.png)
![8-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5669007.png)
![N-[2-(pyridin-2-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5669010.png)

![1-(cyclopropylcarbonyl)-N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5669024.png)
![7-methoxy-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]chromane-3-carboxamide](/img/structure/B5669039.png)
![N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B5669042.png)

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5669048.png)
![(1S*,5R*)-6-methyl-3-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669060.png)